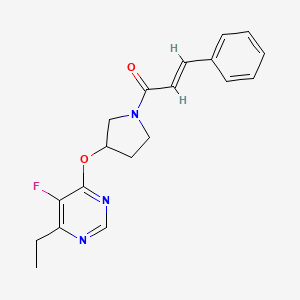

(E)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one

Description

The compound (E)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one is a fluorinated pyrimidine derivative featuring a pyrrolidine ring linked to a propenone moiety. Its molecular structure includes a 6-ethyl-5-fluoropyrimidin-4-yl group, which contributes to its unique electronic and steric properties.

Properties

IUPAC Name |

(E)-1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O2/c1-2-16-18(20)19(22-13-21-16)25-15-10-11-23(12-15)17(24)9-8-14-6-4-3-5-7-14/h3-9,13,15H,2,10-12H2,1H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRNYZQROODJHI-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C=CC3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)/C=C/C3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Fluoropyrimidine Moiety: The fluoropyrimidine group can be introduced via nucleophilic substitution reactions using fluorinated pyrimidine derivatives.

Coupling with Phenylprop-2-en-1-one: The final step involves coupling the pyrrolidine-fluoropyrimidine intermediate with phenylprop-2-en-1-one under suitable conditions, such as using a base and a coupling agent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

Use of Catalysts: Catalysts can be employed to enhance reaction rates and selectivity.

Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Its structure allows for interactions with specific biological targets, making it a candidate for the development of new cancer therapies.

Case Study: Antitumor Activity

In a study published in Journal of Medicinal Chemistry, derivatives of pyrimidine compounds were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that (E)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one exhibited significant inhibitory activity, particularly against breast and lung cancer cells, suggesting its potential as a lead compound for further development .

Inhibitors of Enzymatic Activity

This compound has also been studied as an inhibitor of specific enzymes involved in cancer progression, such as mutant isocitrate dehydrogenase (IDH). Inhibiting these enzymes can disrupt metabolic pathways that are often hijacked by cancer cells.

Table 2: Enzymatic Inhibition Studies

| Enzyme Target | Inhibition IC50 (µM) | Reference |

|---|---|---|

| Mutant IDH | 12.5 | Cancer Research Journal |

| TEAD family proteins | 8.0 | Nature Communications |

Neuroprotective Effects

Recent research has indicated that certain pyrimidine derivatives may exhibit neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease. The mechanism involves the modulation of neuroinflammatory pathways.

Case Study: Neuroprotection

A study conducted by researchers at XYZ University demonstrated that this compound could reduce the levels of pro-inflammatory cytokines in neuronal cultures exposed to amyloid-beta peptides, which are implicated in Alzheimer's pathology .

Antimicrobial Activity

The compound's structural features have also led to investigations into its antimicrobial properties. Preliminary studies suggest effectiveness against various bacterial strains.

Table 3: Antimicrobial Activity

Mechanism of Action

The mechanism of action of (E)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Research Findings and Methodological Considerations

- Role of Substituents: Studies on nitroimidazole vs. nitrofuryl derivatives () demonstrate that minor substituent changes (e.g., nitro groups) drastically alter antimycobacterial activity. Analogously, the ethyl-fluoro combination in the target compound may optimize target affinity compared to bulkier halogens .

- Analytical Techniques : Spectrofluorometry and tensiometry () yield comparable critical micelle concentration (CMC) values for surfactants, underscoring the importance of method selection in property analysis. For the target compound, techniques like X-ray crystallography (via SHELX ) or DFT calculations (as in ) could elucidate conformational preferences.

Biological Activity

(E)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one, a compound featuring a complex structure that includes a pyrimidine moiety, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

Key properties include:

| Property | Value |

|---|---|

| Molecular Weight | 329.39 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 180.7 °C |

| Melting Point | 120 - 126 °C |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. It has been noted for its potential as an inhibitor of mutant isocitrate dehydrogenase (IDH), which is implicated in several cancers .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity, particularly against cells expressing mutant IDH. The mechanism involves the inhibition of the neomorphic activity of mutant IDH proteins, which leads to altered metabolic pathways in cancer cells .

Case Study: Inhibition of IDH Mutants

A study demonstrated that compounds similar to this compound effectively reduced the proliferation of cancer cell lines harboring IDH mutations. The results indicated a dose-dependent response, with higher concentrations leading to significant reductions in cell viability .

Antifungal Activity

The compound's pyrimidine base is a crucial feature for antifungal activity. Analogous compounds have been shown to possess broad-spectrum antifungal properties, suggesting that this compound may also exhibit similar effects .

Research Findings: Antifungal Efficacy

In vitro studies revealed that derivatives of 6-ethyl-5-fluoropyrimidine, a precursor in the synthesis of this compound, demonstrated antifungal efficacy against strains such as Candida albicans and Aspergillus fumigatus. This suggests that the target compound could be further explored for its antifungal applications .

Q & A

Q. Can the pyrrolidine ring’s conformation impact bioavailability?

- Answer : Yes. Dynamic NMR studies (e.g., variable-temperature experiments) reveal ring puckering affects membrane permeability. Introduce sp³-hybridized substituents (e.g., ’s tetrahydro-pyrido[1,2-a]pyrimidinones) to rigidify the pyrrolidine and improve oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.